molecular formula C7H5BrClNO2 B6363510 1-Bromo-5-chloro-4-methyl-2-nitrobenzene CAS No. 1228671-02-0

1-Bromo-5-chloro-4-methyl-2-nitrobenzene

Cat. No.: B6363510
CAS No.: 1228671-02-0
M. Wt: 250.48 g/mol
InChI Key: VPNLTRMMZMKDIL-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 . It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to the benzene ring. This compound is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-4-methyl-2-nitrobenzene can be synthesized through a series of chemical reactions starting from benzene derivatives. One common method involves the nitration of toluene to form nitrotoluene, followed by bromination and chlorination under controlled conditions . The reaction typically requires the presence of catalysts such as ferric bromide and antimony tribromide to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-nitrobenzene
  • 2-Bromo-5-chloro-4-nitrotoluene
  • 1-Bromo-4-nitrobenzene

Uniqueness: 1-Bromo-5-chloro-4-methyl-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro and methyl groups, allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

1-bromo-5-chloro-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNLTRMMZMKDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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